Hainantoxin-IV
Description
Properties
Molecular Formula |
C166H257N53O50S6 |
|---|---|
Molecular Weight |
3987.6 Da |
Appearance |
White lyophilized solidPurity rate: > 97%AA sequence: Glu-Cys2-Leu-Gly-Phe-Gly-Lys-Gly-Cys9-Asn-Pro-Ser-Asn-Asp-Gln-Cys16-Cys17-Lys-Ser-Ser-Asn-Leu-Val-Cys24-Ser-Arg-Lys-His-Arg-Trp-Cys31-Lys-Tyr-Glu-Ile-NH2Disulfide bonds between Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31)Length (aa): 35 |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Hainantoxin Iv
Zoological Origin and Venom Collection
Ornithoctonus hainana (Synonyms: Haplopelma hainanum, Selenocosmia hainana)
Hainantoxin-IV is a component of the venom produced by the Chinese bird spider, a large tarantula native to southern China. smartox-biotech.comnih.govwikipedia.org This species is scientifically classified as Ornithoctonus hainana. Over the years, it has also been referred to by its synonyms, Haplopelma hainanum and Selenocosmia hainana. smartox-biotech.comnih.govwikipedia.org The venom, a complex mixture of various toxins, is extracted for the purpose of isolating and studying its individual components, including this compound. nih.gov The collection of venom from these spiders is typically achieved through electrical stimulation, a method that encourages the spider to release its venom for collection. nih.gov
| Scientific Classification | |
| Kingdom | Animalia |
| Phylum | Arthropoda |
| Class | Arachnida |
| Order | Araneae |
| Family | Theraphosidae |
| Genus | Ornithoctonus |
| Species | O. hainana |
| Synonyms | Haplopelma hainanum, Selenocosmia hainana |
Isolation and Purification Methodologies
The process of isolating this compound from the crude venom is a multi-step procedure that relies on advanced biochemical techniques to separate the desired peptide from a multitude of other venom components.
Chromatographic Techniques (e.g., Ion Exchange Chromatography, Reverse-Phase High-Performance Liquid Chromatography)
Following the initial collection and preparation of the crude venom, a combination of chromatographic methods is employed to purify this compound. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a key technique used in this process. nih.govplos.org This method separates molecules based on their hydrophobicity. The crude venom is passed through a column, and different components are eluted at different rates, allowing for the isolation of specific fractions.
In some methodologies, particularly for the purification of recombinantly produced this compound, a series of chromatographic steps are utilized. This can include an initial separation using techniques like ion exchange chromatography, which separates molecules based on their net charge, followed by affinity chromatography. nih.govplos.org The final purification step often involves RP-HPLC to achieve a high degree of purity. nih.govplos.org
| Chromatographic Technique | Principle of Separation | Role in this compound Purification |
| Ion Exchange Chromatography | Separation based on net charge. | Often used in initial purification steps to separate proteins and peptides from other venom components. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | A crucial final step to achieve high purity of this compound. nih.govplos.org |
Initial Biochemical Characterization
Once purified, this compound undergoes initial biochemical analysis to determine its fundamental properties.
Determination of Peptide Chain Length
Through techniques such as Edman degradation and mass spectrometry, the primary structure of this compound has been elucidated. It has been determined to be a polypeptide consisting of a chain of 35 amino acid residues. smartox-biotech.comnih.govwikipedia.org
C-Terminal Amidation Status
A key feature of this compound's structure is the modification of its C-terminus. The terminal carboxyl group is amidated, a common post-translational modification in many venom peptides that can enhance their stability and biological activity. nih.govwikipedia.org
| Biochemical Property | Finding |
| Peptide Chain Length | 35 amino acids smartox-biotech.comnih.govwikipedia.org |
| C-Terminal Status | Amidated nih.govwikipedia.org |
Advanced Structural Elucidation and Conformational Analysis of Hainantoxin Iv
Primary Amino Acid Sequence Determination
The initial and fundamental step in the structural analysis of any protein or peptide is the determination of its primary amino acid sequence. For Hainantoxin-IV, a combination of Edman degradation and mass spectrometry was employed to accurately establish its linear sequence of amino acids.
Edman Degradation and Mass Spectrometry
Edman degradation, a method of sequencing amino acids in a peptide, was utilized to determine the primary structure of this compound. nih.govnih.gov This process revealed that HNTX-IV is a polypeptide composed of 35 amino acid residues. smartox-biotech.comnih.gov Further analysis indicated that the C-terminus of the peptide is amidated. smartox-biotech.comnih.gov
Mass spectrometry techniques, specifically Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, were used to ascertain the molecular weight of the native peptide. scielo.brscispace.com The measured molecular weight was approximately 3989 Da. wikipedia.org The mass spectrometry data also confirmed the presence of six cysteine residues, suggesting the formation of three disulfide bonds. smartox-biotech.commdpi.com The combination of these techniques provided the complete amino acid sequence of this compound. smartox-biotech.comwikipedia.orgnih.gov
| Property | Finding |
| Number of Residues | 35 |
| C-terminus | Amidated |
| Molecular Weight (Da) | ~3989 |
| Cysteine Residues | 6 |
Disulfide Bridge Linkage Assignment
The presence of six cysteine residues in this compound necessitates the correct assignment of its three disulfide bridges, which are critical for its three-dimensional structure and biological activity.
Cys-Cys Connectivities (Cys2-Cys17, Cys9-Cys24, Cys16-Cys31)
The disulfide bond connectivity of this compound was determined through a strategy involving partial reduction followed by sequence analysis. scielo.brscielo.br The peptide was partially reduced using tris(2-carboxyethyl)-phosphine (TCEP), and the resulting intermediates with free thiol groups were separated and alkylated. scielo.brscielo.br Subsequent Edman degradation of these intermediates allowed for the identification of the specific cysteine residues involved in each disulfide bond. scielo.brscielo.br
This analysis conclusively established the disulfide bridge pattern as Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31. scielo.brnih.govscielo.br This specific arrangement of disulfide bonds is a hallmark of the inhibitor cystine knot (ICK) motif. scielo.brscielo.br
| Disulfide Bridge | Connectivity |
| 1 | Cys2 - Cys17 |
| 2 | Cys9 - Cys24 |
| 3 | Cys16 - Cys31 |
Three-Dimensional Solution Structure Determination
To gain a comprehensive understanding of its function, the three-dimensional structure of this compound in solution was determined using high-resolution spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The three-dimensional solution structure of this compound was elucidated using two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy. nih.govbmrb.iooup.com NMR spectroscopy is a powerful technique for determining the structure of proteins and peptides in a solution state, which closely mimics their native environment. duke.edunuvisan.com Through the analysis of various 2D NMR spectra, such as DQF-COSY, TOCSY, and NOESY, sequence-specific proton resonance assignments were made. oup.com These assignments provided the necessary distance and dihedral angle restraints to calculate and refine the 3D structure of the toxin. nih.govoup.com The resulting structure revealed a compact and well-defined fold. nih.gov
Identification of Inhibitor Cystine Knot (ICK) Motif
The determined three-dimensional structure of this compound confirmed the presence of an inhibitor cystine knot (ICK) motif. smartox-biotech.comnih.govnih.govnih.gov This structural motif is characterized by a ring formed by two disulfide bonds and the intervening peptide backbone, which is threaded by a third disulfide bond, creating a highly stable and compact structure. frontiersin.orgmdpi.comresearchgate.net The ICK fold is common in venom peptides and is crucial for their stability and biological activity. scielo.brmdpi.comuq.edu.au The structure of HNTX-IV consists of a short, triple-stranded antiparallel β-sheet, a feature often associated with the ICK motif. wikipedia.orgoup.com The identification of this motif in this compound provides significant insight into its structural stability and its mode of interaction with its target ion channels. smartox-biotech.compnas.org
Molecular Target Identification and Selectivity Profiling of Hainantoxin Iv
Primary Molecular Target Characterization
The primary molecular target of Hainantoxin-IV has been unequivocally identified as the tetrodotoxin-sensitive (TTX-S) subtype of voltage-gated sodium channels. smartox-biotech.comnih.govmedchemexpress.com HNTX-IV acts as a potent antagonist of these channels. smartox-biotech.comnih.gov Studies using whole-cell patch-clamp techniques on adult rat dorsal root ganglion (DRG) neurons demonstrated that HNTX-IV strongly inhibits TTX-S Na+ currents, with reported IC50 values of 34 nM and 44.6 nM. smartox-biotech.comnih.gov The toxin's inhibitory action is similar to that of tetrodotoxin (B1210768) itself, primarily suppressing the peak sodium current. nih.gov
HNTX-IV can also modulate the gating properties of TTX-S channels. At a concentration of 50 nM, it was shown to induce a hyperpolarizing shift of approximately 10 mV in the steady-state inactivation of the channel. nih.gov However, unlike the related toxin Hainantoxin-III, HNTX-IV does not appear to affect the repriming kinetics or recovery rate from inactivation. nih.govmdpi.com It is noteworthy that some effects observed in native neurons, such as the shift in steady-state inactivation, were not seen in heterologously expressed human NaV1.7 channels, suggesting that the cellular environment can influence the toxin's modulatory effects. mdpi.com These findings have helped to define this compound and related peptides as a distinct family of spider toxins that act on sodium channels. smartox-biotech.comnih.gov
Receptor Subtype Selectivity and Affinity
This compound exhibits a remarkable degree of selectivity, not only distinguishing between broad classes of sodium channels but also showing preferential affinity for specific subtypes within the TTX-S family.
Research into the effects of HNTX-IV on various mammalian NaV subtypes has revealed a clear preference for certain channels. The toxin preferentially inhibits rNaV1.2, rNaV1.3, and hNaV1.7 when compared to rNaV1.4 and hNaV1.5. nih.gov The human NaV1.7 subtype, which is critically involved in pain signaling, was identified as the most sensitive to HNTX-IV, with an IC50 value of approximately 21 nM. nih.gov This differential activity is believed to be related to specific amino acid residues at the toxin's binding site. For instance, the residue Glu818 in hNaV1.7, which is crucial for high-affinity binding, is conserved in the sensitive rNaV1.2 and rNaV1.3 subtypes but is substituted with a neutral amino acid in the less sensitive rNaV1.4 and hNaV1.5 subtypes. mdpi.com
Table 1: Inhibitory Activity of this compound on Different Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | Reported IC50 Value | Sensitivity Level | Reference |
|---|---|---|---|
| hNaV1.7 | ~21 nM | High | nih.gov |
| rNaV1.2 | Preferentially Inhibited | High | nih.gov |
| rNaV1.3 | Preferentially Inhibited | High | nih.gov |
| TTX-S Channels (rat DRG) | 34 - 44.6 nM | High | smartox-biotech.comnih.gov |
| rNaV1.4 | Low Sensitivity | Low | nih.gov |
| hNaV1.5 | Low Sensitivity | Low | nih.gov |
A key feature of this compound's selectivity profile is its complete lack of effect on tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels. smartox-biotech.comwikipedia.org Multiple studies using whole-cell voltage-clamp techniques on adult rat dorsal root ganglion neurons, which express both TTX-S and TTX-R channels, have confirmed that HNTX-IV does not inhibit TTX-R sodium currents. nih.govnih.gov
The specificity of this compound extends beyond sodium channels. Electrophysiological studies have demonstrated that the toxin does not affect other major classes of ion channels. Specifically, HNTX-IV was found to have no effect on either high voltage-activated (HVA) or low voltage-activated (LVA) types of voltage-gated calcium channels. nih.gov Furthermore, it does not impact rectifier-delayed potassium channels. wikipedia.org This high degree of specificity for TTX-S sodium channels underscores its value as a pharmacological tool for studying these specific channel subtypes.
Identification of Toxin Binding Site on Voltage-Gated Sodium Channels
While early comparisons suggested HNTX-IV might bind to neurotoxin receptor site 1 like tetrodotoxin, more detailed investigations have pinpointed a different interaction site. smartox-biotech.comnih.govnih.gov Current evidence indicates that HNTX-IV binds to neurotoxin receptor site 4, which is located on the extracellular S3-S4 linker of the channel's domain II (DII). nih.gov By binding to this site, HNTX-IV acts as a gating modifier, trapping the DII voltage sensor in its resting or closed configuration, which in turn inhibits channel activation. nih.govscielo.br This mechanism is distinct from that of pore blockers like tetrodotoxin.
Site-directed mutagenesis studies on the hNaV1.7 channel have identified specific acidic residues in the DII S3-S4 linker that are critical for this interaction. Mutating residues E818, D816, and E753 was shown to decrease the affinity of HNTX-IV by 130-fold, 3.3-fold, and 2.0-fold, respectively. nih.gov
The binding surface on the toxin itself has also been extensively mapped. Structural analysis revealed a distinct positively charged patch on the surface of the HNTX-IV molecule. wikipedia.orgnih.gov This patch is formed by a cluster of basic amino acid residues, including Lys27, His28, Arg29, and Lys32. nih.govscielo.br Mutagenesis studies where these residues were substituted with neutral alanine (B10760859) have confirmed their importance. The substitution of Lys27 and Arg29 resulted in a reduction of inhibitory activity by two orders of magnitude, while mutations of His28 and Lys32 also led to significant decreases in potency (17-fold and 170-fold, respectively). nih.govnih.gov These findings strongly suggest that the binding mechanism involves an electrostatic interaction between the positively charged patch on HNTX-IV and the negatively charged residues on the NaV channel's DII S3-S4 linker. scielo.br
Table 2: Effect of Mutations in this compound's Positively Charged Patch on Inhibitory Activity
| Mutant | Fold Decrease in Activity vs. Native Toxin | Conclusion | Reference |
|---|---|---|---|
| K27A | ~100-fold | Critical for bioactivity | nih.gov |
| R29A | ~100-fold | Critical for bioactivity | nih.gov |
| H28D | ~17-fold | Important for inhibitory activity | nih.gov |
| K32A | ~170-fold | Important for inhibitory activity | nih.gov |
| R26A | Minimal/No significant change | Not a critical residue for binding | nih.gov |
Interaction with Neurotoxin Receptor Site 1
Initial studies suggested that this compound, along with the closely related Huwentoxin-IV, might interact with neurotoxin receptor site 1 on VGSCs. nih.govresearchgate.net This site is also the binding location for well-known pore blockers like tetrodotoxin (TTX). smartox-biotech.comnih.gov The inhibitory action of HNTX-IV on sodium currents, without altering the kinetics of channel activation and inactivation, is similar to the effect of TTX, supporting the hypothesis of a site 1 interaction. smartox-biotech.comwikipedia.org this compound has been shown to be a potent antagonist of tetrodotoxin-sensitive (TTX-S) VGSCs in adult rat dorsal root ganglion (DRG) neurons, with an IC₅₀ value of 34 nM, while not affecting tetrodotoxin-resistant (TTX-R) channels. smartox-biotech.com This specificity for TTX-S channels further pointed towards an interaction at or near site 1. smartox-biotech.com Some research indicates that HNTX-IV and similar toxins define a new family of spider toxins that affect sodium channels through a mechanism distinct from other spider toxins that target receptor site 3. smartox-biotech.com
However, more recent and detailed investigations have revealed a more complex mechanism. While the functional effects of HNTX-IV resemble those of site 1 blockers, compelling evidence now indicates that its primary interaction site is neurotoxin receptor site 4. scielo.brfrontiersin.orgnih.gov
Interaction with Voltage Sensor Module of Domain II (Site 4)
Subsequent and more detailed research has firmly established that this compound acts as a gating modifier toxin, binding to neurotoxin receptor site 4. nih.govmdpi.com This site is located on the extracellular loop connecting the S3 and S4 segments of domain II (DII) of the VGSC α-subunit. nih.govmdpi.commdpi.com The S4 segment functions as the channel's voltage sensor, and by binding to the S3-S4 linker, HNTX-IV effectively traps the voltage sensor of domain II in its resting or closed configuration. scielo.brfrontiersin.org This action impedes the conformational changes necessary for channel activation, thereby inhibiting the influx of sodium ions. nih.gov
Studies using site-directed mutagenesis have confirmed the importance of this region for toxin binding. nih.gov HNTX-IV demonstrates preferential inhibition of specific VGSC subtypes, with human Nav1.7 being the most sensitive (IC₅₀ of approximately 21 nM). nih.gov At subsaturating concentrations, HNTX-IV does not alter the activation and inactivation kinetics within the physiological range of voltages. However, very strong depolarization can partially overcome the block, indicating that the toxin modifies the channel's gating mechanism rather than physically occluding the pore. nih.gov This behavior is characteristic of gating modifiers that bind to site 4. frontiersin.org
The interaction of HNTX-IV with the DII voltage sensor module is a key determinant of its inhibitory activity and selectivity. scielo.brmdpi.com In silico docking models suggest that the toxin fits into a cleft formed by the S1-S2 and S3-S4 loops of domain II. nih.gov
Involvement of Specific Residues in Channel-Toxin Interaction (e.g., DII S3-S4 linker)
The binding of this compound to the DII S3-S4 linker is mediated by specific electrostatic and hydrophobic interactions between amino acid residues on both the toxin and the channel.
Key Toxin Residues: Structural analysis of HNTX-IV reveals a positively charged patch on its surface, which is critical for its interaction with the negatively charged residues of the VGSC. smartox-biotech.comscielo.br Mutagenesis studies have identified several key residues on HNTX-IV that are crucial for its biological activity.
Lys27 and Arg29: Alanine substitution of these residues reduces the toxin's activity by two orders of magnitude, indicating they are critical for binding to sodium channels. smartox-biotech.comnih.gov
Lys32 and His28: These residues are also part of the positively charged patch and contribute to the toxin's interaction with its target. smartox-biotech.comwikipedia.org
Phe5 and Trp30: These hydrophobic residues are also hypothesized to be part of the ligand-binding face of the toxin. nih.gov
Key Channel Residues: Site-directed mutagenesis of the hNav1.7 channel has identified several acidic residues in the DII S3-S4 linker that are crucial for the binding of HNTX-IV. scielo.brnih.gov
Glu818: Mutation of this residue to glutamine (E818Q) decreases the toxin's affinity for the hNav1.7 channel by approximately 130-fold. nih.gov This residue is conserved in HNTX-IV-sensitive channels but is replaced by a neutral amino acid in resistant channels. mdpi.com
Asp816: The D816N mutation reduces the toxin's affinity by 3.3-fold. nih.gov
Glu753: The E753Q mutation in the S1-S2 loop results in a 2.0-fold decrease in toxin affinity, suggesting this loop also contributes to the binding interface. nih.gov
These findings indicate that a "three-toed claw" substructure, formed by close contacts between the toxin and the channel's DII S1-S2 and S3-S4 linkers, stabilizes the complex. nih.gov This interaction effectively traps the DII voltage sensor, preventing channel activation. scielo.brnih.gov
Table of Key Interacting Residues
| Toxin (this compound) | Role in Interaction | Channel (hNav1.7) | Role in Interaction |
| Lys27 | Critical for binding | Glu818 (S3-S4 linker) | Major determinant of affinity |
| Arg29 | Critical for binding | Asp816 (S3-S4 linker) | Contributes to affinity |
| Lys32 | Contributes to binding | Glu753 (S1-S2 linker) | Contributes to binding |
| His28 | Contributes to binding | ||
| Phe5 | Hypothesized binding residue | ||
| Trp30 | Hypothesized binding residue |
Mechanism of Action of Hainantoxin Iv at the Molecular and Cellular Level
Electrophysiological Modulatory Effects on Voltage-Gated Sodium Channels
Hainantoxin-IV's interaction with voltage-gated sodium channels leads to distinct electrophysiological changes, primarily characterized by the inhibition of sodium current and modulation of channel gating properties.
Inhibition of Sodium Channel Current
This compound effectively suppresses the sodium current in tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels. scielo.brnih.gov Studies have shown that HNTX-IV strongly depresses the amplitude of these currents, with a reported half-maximal inhibitory concentration (IC50) of 34 nM in adult rat dorsal root ganglion neurons. smartox-biotech.comnih.gov This inhibitory action is specific to TTX-S channels, as the toxin has no effect on tetrodotoxin-resistant (TTX-R) VGSCs or on voltage-gated calcium channels. nih.govsmartox-biotech.com The inhibition of the sodium current by HNTX-IV is a key factor in its ability to block neuromuscular transmission, leading to paralysis. wikipedia.org
| Target Channel | Effect of this compound | IC50 Value | Reference |
| Tetrodotoxin-Sensitive (TTX-S) Voltage-Gated Sodium Channels | Strong depression of current amplitude | 34 nM (rat DRG neurons) | smartox-biotech.comnih.gov |
| Tetrodotoxin-Resistant (TTX-R) Voltage-Gated Sodium Channels | No effect | Not applicable | nih.govsmartox-biotech.com |
| Voltage-Gated Calcium Channels | No effect | Not applicable | nih.govsmartox-biotech.com |
Effects on Channel Gating (Activation and Inactivation Kinetics)
Interestingly, at subsaturating concentrations, this compound does not appear to alter the activation and inactivation kinetics of the sodium channels within the physiological voltage range. nih.govsmartox-biotech.comnih.gov However, it does induce a hyperpolarizing shift of approximately 10 mV in the voltage midpoint of steady-state inactivation. nih.govsmartox-biotech.com This suggests that while the fundamental kinetics of channel opening and closing remain unchanged, the voltage at which the channels enter an inactivated state is shifted. It's noteworthy that unlike some other toxins, HNTX-IV does not affect the recovery rate from inactivation. nih.gov
Voltage Sensor Trapping Mechanism
This compound is classified as a gating modifier rather than a pore blocker. nih.gov It is believed to interact with neurotoxin receptor site 4, which is located on the extracellular S3-S4 linker of domain II of the sodium channel. scielo.brnih.gov By binding to this site, HNTX-IV is thought to trap the voltage sensor of domain II in its inward, closed configuration. scielo.brnih.gov This "voltage sensor trapping" prevents the normal outward movement of the S4 segment that is necessary for channel activation in response to membrane depolarization. scielo.brnih.gov While normal physiological depolarization may not be sufficient to open the toxin-bound channel, very large depolarizations (above +70mV) can partially overcome this block and activate the channel. nih.gov This mechanism of trapping the voltage sensor in a resting state is a key aspect of how HNTX-IV inhibits neuronal sodium channels. nih.gov
Detailed Molecular Interactions at the Binding Interface
The binding of this compound to the voltage-gated sodium channel is a highly specific interaction mediated by a combination of electrostatic and hydrophobic forces involving key amino acid residues on the toxin's surface.
Role of Positively Charged Residues (Lys27, His28, Arg29, Lys32) in Ligand Binding
Structural analysis of this compound has revealed a distinct, positively charged patch on its molecular surface. smartox-biotech.comnih.gov This patch is composed of several key amino acid residues: Lysine (B10760008) 27 (Lys27), Histidine 28 (His28), Arginine 29 (Arg29), and Lysine 32 (Lys32). smartox-biotech.comscielo.brnih.gov These residues are critical for the toxin's binding affinity and inhibitory activity. smartox-biotech.comnih.gov
Mutational studies have provided significant insight into the importance of these residues. For instance, the substitution of Lys27 and Arg29 with alanine (B10760859) resulted in a dramatic reduction in the toxin's activity by two orders of magnitude, highlighting their essential role in the direct interaction with the sodium channel. nih.gov Further investigations into His28 and Lys32, where they were substituted, also led to a significant decrease in inhibitory activity, with IC50 values dropping 17-fold and 170-fold, respectively. nih.gov This body of evidence strongly suggests that this positively charged patch constitutes the primary binding site for the interaction of HNTX-IV with the acidic residues in the DII S3-S4 linker of the sodium channel. scielo.brnih.gov
| Residue | Substitution | Effect on Activity | Reference |
| Lys27 | Alanine (K27A) | Reduced by 2 orders of magnitude | nih.gov |
| Arg29 | Alanine (R29A) | Reduced by 2 orders of magnitude | nih.gov |
| His28 | Aspartic Acid (H28D) | 17-fold decrease in inhibitory activity | nih.gov |
| Lys32 | Alanine (K32A) | 170-fold decrease in inhibitory activity | nih.gov |
Electrostatic and Hydrophobic Contributions to Binding Affinity
The binding affinity of this compound to its target voltage-gated sodium channels (Na\textsubscript{v}) is a finely tuned interplay of electrostatic and hydrophobic interactions. Like other gating modifier toxins, its structure features a characteristic hydrophobic patch surrounded by a ring of charged amino acids. researchgate.netuq.edu.au This amphipathic surface is crucial for its interaction with the voltage sensor domains (VSDs) of the channel. researchgate.net
Studies on the closely related toxin, huwentoxin-IV (HwTx-IV), provide a model for understanding these interactions. A hydrophobic patch, including residues like Tryptophan-30 and Phenylalanine-6, along with the basic residue Lysine-32, is predicted to dock into a groove on the channel's domain II voltage sensor. nih.gov The hydrophobic interactions are believed to be a primary driver in stabilizing the ligand at the binding interface. plos.org
Furthermore, electrostatic forces play a critical role. Research has identified that charged residues, specifically Lysine-27, Histidine-28, Arginine-29, and Lysine-32, are important for the activity of this compound. nih.gov It is theorized that these positively charged basic residues on the toxin form electrostatic interactions with negatively charged acidic residues, such as Aspartate-816 and Glutamate-818, located on the S3-S4 linker of the Na\textsubscript{v}1.7 channel's second domain (DII). nih.gov The strategic placement of these charged and hydrophobic residues facilitates a high-affinity binding that is essential for the toxin's modulatory effects.
Allosteric Modulation and Conformational Coupling in Channel Function
This compound functions as a gating modifier, altering the channel's function not by direct pore blockage, but through allosteric modulation. nih.gov It binds to the VSDs, which are the parts of the channel that move in response to changes in membrane voltage. nih.govfrontiersin.org This binding influences the conformational state of the channel, thereby modifying its gating properties.
Members of the Hainantoxin family, including this compound, have been shown to inhibit tetrodotoxin-sensitive Na\textsubscript{v} channels by shifting the voltage dependence of steady-state inactivation, typically without a significant effect on the kinetics of channel activation. uts.edu.au This indicates that the toxin stabilizes a particular non-conducting state of the channel. The process of fast inactivation in sodium channels is a complex allosteric process that involves electromechanical coupling between the movement of the VSDs and the eventual closure of the inactivation gate. frontiersin.orgelifesciences.org By binding to the VSDs, this compound influences this coupling. For instance, the binding of gating modifier toxins can often be reversed by strong, prolonged membrane depolarizations that force the activation of the voltage sensor, highlighting the dynamic nature of this interaction. frontiersin.org
The modular structure of sodium channels, with their four distinct domains (I-IV), allows for complex allosteric communication. It has been suggested that binding events on one domain can induce conformational changes in adjacent domains, illustrating a sophisticated level of intramolecular coupling that is exploited by toxins like this compound. nih.gov
Membrane Interaction Dynamics and Their Influence on Potency
A tripartite interaction model involving the toxin, the ion channel, and the surrounding lipid membrane has been proposed to explain the full mechanism of action for many gating modifier toxins. researchgate.netnih.gov While not an absolute prerequisite for activity, the interaction of the toxin with the cell membrane can significantly influence its local concentration and orientation, thereby affecting its potency. uq.edu.au
Affinity for Lipid Bilayers
This compound, much like the related huwentoxin-IV, demonstrates a relatively weak intrinsic affinity for lipid membranes, particularly for neutral (zwitterionic) lipid bilayers such as those composed of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC). researchgate.netuq.edu.auuq.edu.au However, research shows a preferential binding to lipid bilayers that contain anionic phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS). researchgate.netuq.edu.au This preference suggests that electrostatic interactions are the primary driver for membrane association, occurring between the positively charged residues on the toxin and the negatively charged headgroups of anionic lipids. researchgate.netuq.edu.au
The importance of this membrane affinity has been demonstrated through protein engineering. An analogue of HwTx-IV, named gHwTx-IV, was designed to have an increased hydrophobic surface and reduced negative charge, which resulted in a significantly higher affinity for lipid bilayers. researchgate.netnih.gov Crucially, this enhanced membrane binding was accompanied by an improved inhibitory potency at the human Na\textsubscript{v}1.7 channel. researchgate.netuq.edu.au This finding supports the hypothesis that increasing a toxin's affinity for the lipid bilayer can be a strategy to improve its potency, likely by increasing its effective concentration near the channel target. researchgate.net
The following tables present data on the lipid binding affinity for this compound and related peptides.
Table 1: Lipid Bilayer Affinity of this compound and Related Toxins This table shows the maximal peptide/lipid molar ratio (P/L (mol/mol)), indicating the extent of binding to different model lipid bilayers. A higher value signifies stronger binding.
| Toxin | POPC Bilayers (P/L mol/mol) | POPC/POPS (4:1) Bilayers (P/L mol/mol) |
| This compound (HnTx-IV) | 0.002 | 0.023 |
| Huwentoxin-IV (HwTx-IV) | 0.004 | 0.013 |
| ProTx-I | 0.029 | 0.049 |
| CcoTx-II | 0.023 | 0.045 |
| Data sourced from researchgate.net. |
Table 2: Comparison of Lipid Affinity for Huwentoxin-IV and its Engineered Analogue This table compares the lipid binding of the wild-type toxin to an analogue engineered for higher lipid affinity (gHwTx-IV), illustrating the impact of molecular modifications on membrane interaction.
| Toxin | POPC Bilayers (P/L mol/mol ± SE) | POPC/POPS (4:1) Bilayers (P/L mol/mol ± SE) |
| Huwentoxin-IV (HwTx-IV) | 0.01 ± 0.01 | Negligible |
| gHwTx-IV (Analogue) | 0.07 ± 0.02 | 0.16 ± 0.03 |
| Data sourced from uq.edu.au. |
Structure Activity Relationship Sar Studies of Hainantoxin Iv
Site-Directed Mutagenesis and Alanine (B10760859) Scanning
Site-directed mutagenesis, particularly alanine scanning, has been a fundamental approach to dissecting the functional contributions of individual amino acid residues in Hainantoxin-IV. nih.govnih.gov This technique involves systematically replacing specific amino acids with alanine to determine their impact on the toxin's ability to block sodium channels.
Identification of Critical Residues for Activity (e.g., Lys27, Arg29, His28, Lys32)
A significant finding from SAR studies is the identification of a positively charged patch on the surface of HNTX-IV that is crucial for its inhibitory activity. scielo.brnih.gov This patch is composed of several key basic amino acid residues.
Further investigations into the positively charged surface revealed the importance of His28 and Lys32. nih.gov Synthetic mutants, HNTX-IV-H28D and HNTX-IV-K32A, were created and tested. The IC50 values for these mutants were 0.57 µM and 5.80 µM, which represent a 17-fold and 170-fold decrease in activity, respectively, compared to the native toxin. nih.govsmartox-biotech.com These results underscore the significant role of His28 and Lys32 in the toxin's inhibitory function. nih.govsmartox-biotech.com Together, the residues Lys27, His28, Arg29, and Lys32 form a critical cluster responsible for the high-affinity binding of HNTX-IV to its target sodium channels. scielo.brwikipedia.org
Table 1: Impact of Alanine and Other Substitutions on this compound Activity
| Mutant | Substitution | Fold Change in Activity vs. Native HNTX-IV | Reference |
|---|---|---|---|
| S12A | Serine to Alanine at position 12 | Near native activity | nih.gov |
| R26A | Arginine to Alanine at position 26 | Near native activity | nih.gov |
| K27A | Lysine (B10760008) to Alanine at position 27 | ~100-fold decrease | nih.gov |
| R29A | Arginine to Alanine at position 29 | ~100-fold decrease | nih.gov |
| H28D | Histidine to Aspartic Acid at position 28 | 17-fold decrease | nih.govsmartox-biotech.com |
| K32A | Lysine to Alanine at position 32 | 170-fold decrease | nih.govsmartox-biotech.com |
Residues Affecting Isoform-Specific Interactions
While much of the research has focused on the general binding determinants, the interactions of HNTX-IV with specific isoforms of voltage-gated sodium channels are also of great interest. Studies on the closely related toxin, Huwentoxin-IV (HWTX-IV), which shares high sequence homology with HNTX-IV, have provided insights into isoform specificity. nih.govmdpi.com For HWTX-IV, residues such as Phe6, Lys18, Arg26, and Lys27 have been identified as being involved in isoform-specific interactions with Nav1.2 and Nav1.7. nih.gov Given the structural similarity, it is plausible that corresponding residues in HNTX-IV also play a role in its selectivity profile among different Nav channel subtypes. For instance, the residue Glu818 in the hNav1.7 channel is conserved in HnTx-IV-sensitive channels like rNav1.2 and rNav1.3 but is replaced by a neutral amino acid in HnTx-IV-resistant channels such as rNav1.4 and hNav1.5. mdpi.com This suggests that the interaction between the positively charged residues of HNTX-IV and acidic residues on the channel surface, like Glu818, is a key determinant of its isoform specificity. scielo.brmdpi.com
Rational Design and Synthesis of this compound Analogues and Derivatives
The insights gained from SAR studies have paved the way for the rational design and chemical synthesis of HNTX-IV analogues. frontiersin.org The goal of these efforts is to create new molecules with modified properties, such as enhanced potency, improved selectivity, or better stability, which could be valuable as research tools or therapeutic leads. nih.govfrontiersin.org
Strategies for Modulating Potency and Selectivity
A primary strategy for modulating the potency and selectivity of HNTX-IV and its homologues involves altering the charge and hydrophobicity of the peptide. frontiersin.org For the related toxin HWTX-IV, removing negatively charged acidic residues at the N-terminus (e.g., substituting glutamic acid with alanine or glycine) and increasing the hydrophobicity at the C-terminus (e.g., substituting tyrosine with tryptophan) led to analogues with significantly enhanced potency for Nav1.7. frontiersin.org For example, the HwTx-IV-G1/G4/W33 mutant showed a 42-fold increase in potency for Nav1.7 inhibition. frontiersin.org These modifications create a new surface on the peptide with increased polarity and hydrophobicity, which is thought to improve its interaction with the cell membrane and the channel itself. frontiersin.org Such strategies, focused on modifying the electrostatic and hydrophobic properties of the toxin, are directly applicable to the rational design of novel HNTX-IV analogues. frontiersin.orgfrontiersin.org
Impact of Peptide Modifications (e.g., C-terminal amidation, charge changes) on Function
Peptide modifications, both at the termini and within the sequence, have a profound impact on the function of HNTX-IV. C-terminal amidation is a common post-translational modification in many peptide toxins and is present in the native form of HNTX-IV. nih.gov While its effect on HNTX-IV activity is not as pronounced as for HWTX-IV, it is still considered important for optimal potency. researchgate.netplos.org The removal of the C-terminal amide can lead to a reduction in activity. researchgate.net
Changes in the net charge of the peptide, as discussed previously, are a key factor in modulating its interaction with the negatively charged surface of the ion channel. nih.govfrontiersin.org The systematic replacement of key basic residues (Lys27, Arg29, His28, Lys32) with neutral or acidic residues drastically reduces the toxin's binding affinity and inhibitory potency, highlighting the critical role of electrostatic interactions. nih.govnih.gov Conversely, strategic charge modifications can be employed to enhance selectivity for specific Nav channel isoforms. frontiersin.org
Computational Approaches in SAR Elucidation
Computational methods, including molecular modeling and molecular dynamics simulations, are increasingly being used to complement experimental SAR studies of HNTX-IV and related toxins. nih.govnih.gov These approaches provide a structural framework for understanding the toxin-channel interaction at an atomic level. nih.gov
Homology modeling has been used to create three-dimensional models of the interaction between toxins like HWTX-IV and the voltage sensor domain of Nav channels. nih.govfrontiersin.org These models, guided by experimental data from mutagenesis studies, can predict the docking orientation of the toxin and identify specific molecular interactions, such as salt bridges and hydrophobic contacts, that are crucial for binding. nih.govnih.gov For example, models of HWTX-IV docked into the Nav1.7 channel predict that a hydrophobic patch, along with a key lysine residue, fits into a groove on the channel's surface. nih.gov
Molecular dynamics simulations can further be used to assess the stability of the toxin's structure upon mutation, confirming that observed changes in activity are due to the loss of direct interactions rather than a disruption of the peptide's fold. nih.gov These computational tools are invaluable for interpreting experimental data and for the rational design of new analogues with desired pharmacological profiles. nih.govnih.gov
Synthetic and Recombinant Production of Hainantoxin Iv and Its Analogues
Chemical Synthesis Methodologies
Chemical synthesis provides a direct route to obtaining the HNTX-IV peptide and its analogues. The primary method employed is Solid-Phase Peptide Synthesis (SPPS) using fluorenylmethyloxycarbonyl (Fmoc) chemistry. nih.govnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
Following the assembly of the linear 35-residue polypeptide chain, the crude peptide is cleaved from the resin and must undergo oxidative folding to form the three essential disulfide bridges that define its active structure. nih.govnih.govsmartox-biotech.com The process of forming these correct bonds from a reduced peptide is a critical step. Researchers have investigated various reaction conditions to optimize the renaturation of synthetic HNTX-IV. nih.gov Optimal folding conditions have been identified in a buffer containing 0.1 mol/L Tris-HCl and 0.1 mol/L NaCl at pH 8.0, with a specific ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG) (5 mmol/L GSH and 0.5 mmol/L GSSG). nih.gov The correctly folded synthetic toxin can then be purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
This synthetic approach is particularly valuable for structure-function relationship studies, as it allows for the precise substitution of specific amino acids. nih.govnih.gov For example, analogues such as S12A-HNTX-IV and R29A-HNTX-IV, where serine-12 and arginine-29 were replaced by alanine (B10760859), have been successfully synthesized using this method to investigate which residues are critical for the toxin's biological activity. nih.gov
Heterologous Expression Systems for Recombinant Production
The bacterium Escherichia coli (E. coli) is a widely used and cost-effective heterologous expression system for producing recombinant proteins. nih.govgoogle.com It has been successfully utilized to produce recombinant HNTX-IV (rHNTX-IV). nih.govresearchgate.net However, expressing complex peptides like HNTX-IV, which is rich in cysteine residues and requires specific disulfide bond formation for its inhibitory cystine knot (ICK) motif, presents challenges in E. coli. nih.govresearchgate.netnih.gov A common issue is the formation of insoluble protein aggregates known as inclusion bodies, which consist of misfolded or unstable proteins. researchgate.netmdpi.com
Despite these difficulties, strategies have been developed to achieve functional production of HNTX-IV in E. coli expression systems like the BL21(DE3) strain. plos.orgresearchgate.net These methods aim to produce the toxin in a soluble and correctly folded state, thereby avoiding complex and often inefficient in vitro refolding steps. plos.org
To overcome the challenges of expressing HNTX-IV in E. coli, researchers employ fusion tags—proteins or peptides that are attached to the target protein. researchgate.net These tags can significantly improve the expression, solubility, and correct folding of the recombinant peptide. researchgate.netmdpi.com
For HNTX-IV, a particularly effective strategy has been the combined use of a glutathione S-transferase (GST) tag and a small ubiquitin-related modifier (SUMO) tag. plos.orgnih.govresearchgate.net GST is a well-known fusion partner that enhances the solubility of recombinant proteins. plos.orgresearchgate.net The SUMO tag also has a powerful solubilizing effect and, importantly, can be specifically cleaved by SUMO protease (Ulp1) to release the target peptide with its native sequence, without any additional amino acid residues from the cloning process. plos.orgresearchgate.nettandfonline.com This dual-tagging system has been shown to efficiently promote the soluble expression of rHNTX-IV in E. coli, sometimes eliminating the need for subsequent refolding processes. plos.orgresearchgate.netnih.gov Even with this strategy, some of the recombinant peptide may still be found in the insoluble fraction. researchgate.netnih.govmdpi.com
Characterization of Recombinant vs. Native or Synthetic Hainantoxin-IV
After production and purification, it is crucial to verify that the recombinant or synthetic toxin is structurally and functionally identical to the native peptide. Characterization is typically performed using methods like MALDI-TOF mass spectrometry to confirm the molecular weight and electrophysiological assays to measure biological activity. nih.govnih.govnih.gov
Studies comparing the pharmacological activity of recombinant HNTX-IV (rHNTX-IV) to its native counterpart have demonstrated a high degree of similarity. nih.gov Electrophysiological experiments on adult rat dorsal root ganglion (DRG) neurons showed that rHNTX-IV inhibits tetrodotoxin-sensitive (TTX-S) sodium channels with an IC₅₀ value of 120 nM. plos.orgnih.gov This is comparable to the activity of the native HNTX-IV, which has a reported IC₅₀ of 34 nM on the same channels. plos.orgsmartox-biotech.comfrontiersin.org The results confirm that the recombinant expression strategy using GST and SUMO tags yields a biologically active toxin. plos.orgnih.gov
Similarly, synthetic analogues of HNTX-IV have been compared to the native toxin to probe structure-activity relationships. These studies confirmed that synthetic mutants and native HNTX-IV can have nearly identical three-dimensional structures. nih.gov The biological activity, however, depends on the specific amino acid mutated. For instance, the S12A mutant exhibited a similar level of activity to the native toxin, whereas the R29A mutant's bioactivity was reduced by more than 155 times, identifying Arg29 as a key residue for function. nih.gov
| Compound | Source/Method | Target | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Native this compound | Natural Venom | TTX-S Sodium Channels (rat DRG neurons) | 34 nM | plos.orgsmartox-biotech.com |
| Recombinant this compound (rHNTX-IV) | E. coli Expression (GST-SUMO tag) | TTX-S Sodium Channels (rat DRG neurons) | 120 nM | plos.orgnih.gov |
| S12A-HNTX-IV | Solid-Phase Synthesis | TTX-S Sodium Channels | ~ Same as native | nih.gov |
| R29A-HNTX-IV | Solid-Phase Synthesis | TTX-S Sodium Channels | >155-fold reduction vs. native | nih.gov |
| R26A-HNTX-IV | Solid-Phase Synthesis | TTX-S Sodium Channels | 96 nM | frontiersin.org |
| K27A-HNTX-IV | Solid-Phase Synthesis | TTX-S Sodium Channels | 3.2 µM | frontiersin.org |
Structural Integrity Verification
The successful synthesis or recombinant expression of this compound (HNTX-IV) and its analogues is critically dependent on verifying their structural integrity. For these peptides to be useful in research and potential applications, it is imperative to confirm that they have the correct primary, secondary, and tertiary structures, including the precise pattern of disulfide bond connectivity that defines the inhibitor cystine knot (ICK) motif. nih.govnih.gov This verification process involves a combination of analytical techniques to ensure that the synthetic or recombinant molecule is identical to its native form in terms of both chemical composition and three-dimensional folding. nih.govresearchgate.net
A variety of biophysical and analytical methods are employed to meticulously assess the structural fidelity of these peptides. The primary sequence and molecular mass are typically the first parameters to be confirmed, followed by more complex analyses of the three-dimensional conformation and the correct formation of the three crucial disulfide bridges (Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31). nih.gov
Mass Spectrometry
Mass spectrometry (MS) is a fundamental tool for the initial verification of synthetic and recombinant HNTX-IV. It provides a precise measurement of the molecular weight of the peptide.
Research Findings : In studies involving both synthetic and recombinant production of HNTX-IV, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is routinely used. nih.govnih.gov Researchers have successfully demonstrated that the molecular weight of recombinant HNTX-IV (rHNTX-IV) is identical to its theoretically calculated value, confirming the correct amino acid sequence has been produced. nih.govplos.org Similarly, for synthetic HNTX-IV and its mutants, such as S12A-HNTX-IV and R29A-HNTX-IV, MALDI-TOF-MS was used to verify their molecular weights post-synthesis and purification. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is another technique that has been utilized to analyze the mass of purified peptide fractions. uq.edu.au This step is crucial to confirm that the full-length peptide was successfully synthesized before proceeding to folding and further structural analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography, particularly Reverse-Phase HPLC (RP-HPLC), is an indispensable technique for both the purification and structural assessment of HNTX-IV.
Research Findings : RP-HPLC is used to monitor the progress of oxidative folding of the synthetic linear peptide into its complex three-dimensional structure. nih.gov By analyzing samples at different time points during the refolding process, researchers can identify the conditions that yield the highest amount of correctly folded toxin. nih.gov The correctly folded HNTX-IV has a characteristic retention time on the HPLC column, allowing it to be separated from misfolded isomers, intermediates, and remaining linear peptide. nih.govmdpi.com The purity and homogeneity of the final peptide preparation are also confirmed by the presence of a single, sharp peak in the RP-HPLC chromatogram. plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides like HNTX-IV in solution. It provides definitive proof of correct folding and structural integrity.
The collective data from these analytical methods provide a comprehensive verification of the structural integrity of synthetic and recombinant HNTX-IV and its analogues, ensuring that they are suitable for detailed structure-function relationship studies.
Data Tables
Table 1: Analytical Methods for Structural Integrity Verification of this compound
| Analytical Technique | Purpose | Application in HNTX-IV Research | References |
|---|---|---|---|
| MALDI-TOF-MS | Molecular Weight Determination | Confirmed that the mass of recombinant and synthetic HNTX-IV and its mutants matched theoretical values. | nih.gov, nih.gov, nih.gov, plos.org |
| RP-HPLC | Purification & Folding Analysis | Monitored oxidative refolding to find optimal conditions and isolated the correctly folded peptide. | nih.gov, plos.org |
| NMR Spectroscopy | 3D Structure Determination | Determined the solution structure of native HNTX-IV and confirmed that synthetic mutants retained the native-like conformation. | rcsb.org, nih.gov, nih.gov |
| Electrophysiology | Functional Confirmation | Assessed the biological activity of recombinant and mutant toxins on sodium channels as an indirect confirmation of correct folding. | nih.gov, nih.gov, plos.org |
Table 2: Structural and Functional Analysis of this compound Mutants
| Mutant | Substituted Residue | Analytical Confirmation | Key Finding | References |
|---|---|---|---|---|
| S12A-HNTX-IV | Serine at position 12 replaced by Alanine | MALDI-TOF-MS, NMR | The mutant had a nearly identical 3D structure and bioactivity level to the native toxin, indicating Ser12 is not critical for structure or function. | rcsb.org, nih.gov, nih.gov |
| R26A-HNTX-IV | Arginine at position 26 replaced by Alanine | NMR | The mutant's activity was near that of native HNTX-IV, and the conformation was unchanged. | rcsb.org, nih.gov |
| K27A-HNTX-IV | Lysine (B10760008) at position 27 replaced by Alanine | NMR | Bioactivity was reduced by two orders of magnitude, but the molecular conformation was similar to the native toxin. This suggests Lys27 is a key residue for bioactivity, not structural stability. | rcsb.org, nih.gov |
| R29A-HNTX-IV | Arginine at position 29 replaced by Alanine | MALDI-TOF-MS, NMR | Bioactivity was reduced by over 155 times, while the 3D structure remained almost identical to the native toxin. This confirms Arg29 is a critical residue for the toxin's function. | nih.gov, nih.gov |
Pre Clinical Pharmacological and Mechanistic Investigations of Hainantoxin Iv
Studies in Animal Models of Neurological Conditions
Hainantoxin-IV has demonstrated notable anti-nociceptive effects in various animal models of pain, suggesting its potential as a therapeutic agent for both inflammatory and neuropathic pain conditions.
Anti-nociceptive Effects in Inflammatory Pain Models
In models of inflammatory pain, such as the acetic acid-induced writhing test in mice and the formalin-induced pain model in rats, this compound has shown significant analgesic properties. nih.govmdpi.com Studies have indicated that the efficacy of HNTX-IV in alleviating acute inflammatory pain is comparable to that of morphine. nih.govmdpi.com For instance, in the acetic acid-induced writhing model, HNTX-IV produced a dose-dependent reduction in pain responses. mdpi.com Similarly, in the formalin test, which has an early neurogenic phase and a later inflammatory phase, HNTX-IV demonstrated effectiveness in reducing pain behaviors in both phases. nih.gov
Table 1: Analgesic Effects of this compound in Inflammatory Pain Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Acetic acid-induced writhing (mice) | Dose-dependent reduction in writhing responses. | mdpi.com |
| Formalin test (rats) | Reduction of pain behaviors in both early and late phases. | nih.gov |
| Carrageenan-induced inflammatory pain | Prevention of mechanical allodynia. | scielo.br |
Anti-nociceptive Effects in Neuropathic Pain Models
This compound has also been evaluated in models of chronic neuropathic pain, a condition often refractory to conventional treatments. In the spinal nerve ligation (SNL) and spared nerve injury (SNI) models, HNTX-IV has been shown to effectively reverse mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful. nih.govnih.gov Notably, the anti-nociceptive effect of HNTX-IV in a spinal nerve injury model was found to be more potent and longer-lasting than that of mexiletine, a sodium channel blocker sometimes used for neuropathic pain. nih.gov The analgesic effects of HNTX-IV in neuropathic pain models are considered comparable to morphine. mdpi.com
Table 2: Analgesic Effects of this compound in Neuropathic Pain Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Spared Nerve Injury (SNI) | Longer and more potent anti-allodynic effect compared to mexiletine. | nih.gov |
| Spinal Nerve Ligation (SNL) | Effective reversal of mechanical allodynia. | nih.gov |
Elucidation of Underlying Cellular and Subcellular Pathways
The analgesic properties of this compound are rooted in its ability to modulate electrical signaling in excitable cells, primarily by targeting specific ion channels involved in pain transmission.
Role in Modulating Electrical Signaling in Excitable Cells
This compound is a potent inhibitor of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons. scielo.brfrontiersin.org It exhibits a preference for tetrodotoxin-sensitive (TTX-S) sodium channels over tetrodotoxin-resistant (TTX-R) subtypes. scielo.bracs.org Specifically, HNTX-IV has been shown to potently inhibit several TTX-S subtypes, including NaV1.2, NaV1.3, and most notably NaV1.7, with NaV1.7 being the most sensitive. mdpi.comnih.gov The NaV1.7 channel is a key player in human pain perception. uq.edu.au HNTX-IV acts as a gating modifier, binding to neurotoxin receptor site 4 on the S3-S4 linker of domain II of the NaV channel alpha-subunit. nih.govresearchgate.net This interaction traps the voltage sensor of domain II in its closed configuration, thereby inhibiting channel activation. nih.gov While HNTX-IV potently inhibits neuronal NaV channels, it has little to no effect on the cardiac (NaV1.5) and skeletal muscle (NaV1.4) isoforms. mdpi.com
This compound as a Research Tool for Ion Channel Biology
Beyond its therapeutic potential, this compound serves as a valuable molecular probe for studying the structure and function of ion channels. ebi.ac.uk Its subtype selectivity allows researchers to dissect the specific roles of different NaV channel isoforms in various physiological and pathophysiological processes. acs.org For example, the differential effects of HNTX-IV and the related toxin HNTX-III on the recovery from inactivation of TTX-S NaV channels in rat DRG neurons have provided insights into the subtle functional differences between these channels. mdpi.comnih.gov Mutagenesis studies have identified key amino acid residues on both this compound (such as Lys27 and Arg29) and the NaV channel that are critical for their interaction, further elucidating the molecular basis of toxin-channel binding. nih.govfrontiersin.org This information is instrumental in understanding the gating mechanisms of voltage-gated sodium channels and for the rational design of novel, more selective ion channel modulators. researchgate.net
Probing Voltage-Gated Sodium Channel Function and Structure
This compound (HNTX-IV), a peptide toxin isolated from the venom of the Chinese bird spider Ornithoctonus hainana, has been identified as a potent and specific antagonist of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs). nih.govsmartox-biotech.com Its interaction with these channels has been a subject of detailed research, providing valuable insights into the structure and function of both the toxin and its target.
This compound demonstrates marked selectivity for TTX-S VGSCs over tetrodotoxin-resistant (TTX-R) subtypes. smartox-biotech.com Electrophysiological studies on rat dorsal root ganglion (DRG) neurons revealed that HNTX-IV effectively inhibits TTX-S sodium currents, with reported IC50 values of 34 nM and 44.6 nM in different studies. smartox-biotech.com In contrast, it has no significant effect on TTX-R VGSCs or on voltage-gated calcium channels. smartox-biotech.comfrontiersin.org This selectivity makes this compound a valuable pharmacological tool for dissecting the roles of different sodium channel subtypes in physiological and pathological processes. Further investigations into its effects on specific subtypes revealed a preferential inhibition of neuronal VGSCs, with human NaV1.7 being the most sensitive. nih.gov The toxin also shows activity against rNaV1.2 and rNaV1.3, while its effect on muscle subtypes rNaV1.4 and hNaV1.5 is significantly lower. nih.govmdpi.com A study on human NaV1.7 channels transiently expressed in HEK 293 cells determined an IC50 value of approximately 21 nM. mdpi.com
Table 1: Inhibitory Activity of this compound on Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| TTX-S Na+ Channels | Rat DRG Neurons | 34 nM | smartox-biotech.com |
| TTX-S Na+ Channels | Rat DRG Neurons | 44.6 nM | frontiersin.org |
| hNaV1.7 | HEK 293 Cells | ~21 nM | nih.govmdpi.com |
| rNaV1.2 | - | Higher IC50 than hNaV1.7 | nih.gov |
| rNaV1.3 | - | Higher IC50 than hNaV1.7 | nih.gov |
| rNaV1.4 | - | Much lower potency | nih.gov |
| hNaV1.5 | - | Much lower potency | nih.gov |
This compound is not a simple pore blocker. Instead, it functions as a gating modifier. nih.govmdpi.com It inhibits sodium channel activation by trapping the voltage sensor of domain II (VSDII) in its resting state. nih.govsmartox-biotech.com This mechanism is distinct from that of toxins that physically obstruct the ion conduction pathway. Evidence for this gating modification includes the observation that very strong depolarizations (above +70 mV) can partially activate the toxin-bound hNaV1.7 channel. nih.govresearchgate.net
Unlike some other gating modifiers, this compound does not significantly alter the voltage-dependence of activation or steady-state inactivation at subsaturating concentrations. nih.govmdpi.com However, one study did report a hyperpolarizing shift of about 10 mV in the voltage midpoint of steady-state inactivation at a concentration of 50 nM. frontiersin.org It is noteworthy that HNTX-IV does not affect the recovery rate from inactivation. frontiersin.org
The molecular structure of this compound, which adopts a typical inhibitor cystine knot (ICK) motif, is crucial for its activity. nih.gov This structural fold is stabilized by three disulfide bridges (Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31). smartox-biotech.com
Site-directed mutagenesis studies have been instrumental in identifying the key amino acid residues on the surface of this compound that are responsible for its interaction with VGSCs. A positively charged patch on the toxin's surface, comprising residues Arg26, Lys27, His28, Arg29, and Lys32, has been identified as the primary binding site. nih.govwikipedia.org
Mutational analysis has provided a detailed understanding of the contribution of individual residues to the toxin's potency:
Substitution of Lys27 and Arg29 with alanine (B10760859) (K27A and R29A) resulted in a dramatic reduction in activity by two orders of magnitude, highlighting their critical role in the interaction. nih.gov
Mutations of His28 and Lys32 (H28D and K32A) also significantly decreased the inhibitory activity, with IC50 values of 0.57 µM and 5.80 µM, respectively, which are 17-fold and 170-fold lower than the native toxin's activity. nih.gov
In contrast, mutating Ser12 and Arg26 to alanine (S12A and R26A) had minimal impact on the toxin's activity. nih.gov
On the channel side, mutagenesis of the hNaV1.7 channel has revealed that the S3-S4 linker of domain II is the binding site for this compound. nih.govmdpi.com Specifically, residues Glu753, Asp816, and particularly Glu818 in this region are critical for the toxin's affinity. mdpi.com The mutation E818Q in hNaV1.7 decreased the toxin's affinity by 130-fold. nih.gov The conservation of these residues in other HNTX-IV-sensitive channels (like rNaV1.2 and rNaV1.3) and their absence in resistant channels (like rNaV1.4 and hNaV1.5) provides a molecular explanation for the toxin's subtype selectivity. mdpi.com
Table 2: Effect of this compound Mutations on Inhibitory Activity against TTX-S Sodium Channels in Rat DRG Neurons
| Mutant | IC50 Value | Fold Change in Activity Compared to Native Toxin | Reference |
|---|---|---|---|
| Native HNTX-IV | ~34 nM | - | nih.govsmartox-biotech.com |
| HNTX-IV-H28D | 0.57 µM | 17-fold decrease | nih.gov |
| HNTX-IV-K32A | 5.80 µM | 170-fold decrease | nih.gov |
| HNTX-IV-K27A | Reduced by 2 orders of magnitude | ~100-fold decrease | nih.gov |
| HNTX-IV-R29A | Reduced by 2 orders of magnitude | ~100-fold decrease | nih.gov |
| HNTX-IV-S12A | Near native activity | Minimal change | nih.gov |
| HNTX-IV-R26A | Near native activity | Minimal change | nih.gov |
Advanced Methodologies and Future Research Directions
Biophysical and Structural Biology Techniques
Understanding the precise interaction between Hainantoxin-IV and its target ion channels requires a multi-faceted approach, combining high-resolution structural imaging with sensitive functional assays.
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large biomolecular complexes, such as toxin-channel assemblies. While specific Cryo-EM structures of a this compound/Nav channel complex are not yet widely published, the methodology has been successfully applied to closely related spider toxins and their targets. For instance, Cryo-EM studies on the homologous toxin Huwentoxin-IV (HwTx-IV) and ProTx-II have provided unprecedented insight into how these toxins bind to the voltage-sensor domains (VSDs) of Nav channels. frontiersin.org These studies reveal that the toxins physically interact with the S3-S4 linker in the channel's second domain (VSDII), effectively trapping the voltage sensor in its resting state and preventing channel activation. nih.gov Given that HNTX-IV shares high sequence identity and a common binding mechanism with HwTx-IV, these Cryo-EM structures serve as a powerful model for understanding HNTX-IV's mode of action at an atomic level. nih.govnih.gov Future Cryo-EM studies focused specifically on the HNTX-IV-Nav channel complex are anticipated to further refine this model and guide the development of subtype-selective channel blockers.
Electrophysiological assays are fundamental to characterizing the functional effects of this compound on ion channels. The whole-cell patch-clamp technique, in particular, has been extensively used to study the toxin's activity. wikipedia.orgnih.gov In this method, a micropipette forms a high-resistance seal with the membrane of a single cell, allowing for the precise measurement of ion currents flowing through the channels in that membrane. wikipedia.org
Research using whole-cell patch-clamp on adult rat dorsal root ganglion (DRG) neurons has demonstrated that HNTX-IV is a potent and specific antagonist of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels, while having no effect on tetrodotoxin-resistant (TTX-R) Nav channels or calcium (Ca2+) channels. smartox-biotech.comnih.gov These studies established an IC₅₀ value (the concentration required to inhibit 50% of the current) of approximately 34 nM for the native toxin on TTX-S channels. smartox-biotech.comfrontiersin.org
Furthermore, patch-clamp techniques have been instrumental in structure-activity relationship (SAR) studies. By synthesizing HNTX-IV mutants and testing their activity, researchers have identified key amino acid residues critical for the toxin's inhibitory function. For example, alanine (B10760859) substitution of Lys27 and Arg29 reduced the toxin's potency by two orders of magnitude, while mutations of His28 and Lys32 also significantly decreased activity, highlighting a positively charged surface patch as the primary binding interface. nih.govnih.gov
Automated patch-clamp systems, which allow for high-throughput screening, have become invaluable for testing toxin variants and other compounds against a panel of ion channels. researchgate.netuq.edu.au While much of the detailed work on HNTX-IV has utilized manual patch-clamp, the successful application of automated systems to the highly similar Huwentoxin-IV demonstrates the utility of this technology for accelerating the characterization of HNTX-IV analogs in drug discovery programs. nih.govdntb.gov.ua
| Toxin Variant | Technique | Measured Potency (IC₅₀) | Reference |
|---|---|---|---|
| Native HNTX-IV | Whole-Cell Patch-Clamp | 34 nM | smartox-biotech.comfrontiersin.org |
| HNTX-IV (K27A) | Whole-Cell Patch-Clamp | 3.2 µM | frontiersin.org |
| HNTX-IV (R29A) | Whole-Cell Patch-Clamp | 7.0 µM | frontiersin.org |
| HNTX-IV (H28D) | Whole-Cell Patch-Clamp | 0.57 µM | nih.gov |
| HNTX-IV (K32A) | Whole-Cell Patch-Clamp | 5.80 µM | nih.gov |
| HNTX-IV (S12A) | Whole-Cell Patch-Clamp | 58 nM | frontiersin.org |
| HNTX-IV (R26A) | Whole-Cell Patch-Clamp | 96 nM | frontiersin.org |
Radioligand binding assays are a powerful biochemical technique used to quantify the interaction between a ligand (like a toxin) and its receptor (an ion channel). nih.gov The method involves incubating a radiolabeled ligand with a tissue preparation containing the target receptor and then measuring the amount of bound radioactivity. europeanpharmaceuticalreview.com This allows for the determination of key binding parameters such as the receptor density (Bmax) and the ligand's binding affinity (Kd). nih.gov
While it has been suggested that HNTX-IV interacts with receptor site 4 on the Nav channel, specific competition radioligand binding studies using a labeled ligand for this site to definitively characterize HNTX-IV's binding are still awaited. uts.edu.au However, the methodology has been successfully applied to the homologous toxin HwTx-IV. nih.gov In those studies, HwTx-IV was radioiodinated and used in competition experiments to measure the binding affinity of various unlabeled toxin analogs to Nav1.7 and Nav1.2 channels expressed in HEK293 cells. nih.gov Such assays are crucial for validating binding sites and understanding the kinetics (kon and koff) of the toxin-channel interaction. nih.gov The application of similar radioligand assays to HNTX-IV would provide complementary data to electrophysiological findings and confirm its precise binding site and affinity.
Translational Potential and Drug Discovery Applications
The unique properties of this compound, particularly its potent and selective inhibition of certain Nav channel subtypes, make it an attractive candidate for therapeutic development, especially in the field of analgesia. mdpi.com
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and the ligand's mechanism of action. openmedicinalchemistryjournal.comwiley.com this compound serves as an excellent natural scaffold for this purpose. smartox-biotech.comfrontiersin.org Its core structure is defined by an inhibitor cystine knot (ICK) motif, a network of three disulfide bonds that makes the peptide exceptionally stable to thermal, chemical, and enzymatic degradation. frontiersin.orgwikipedia.org This inherent stability is a highly desirable trait for any drug candidate.
Open Questions and Unexplored Research Avenues
Despite the progress made in understanding HNTX-IV, several areas remain ripe for exploration. These open questions represent the next frontier in characterizing the toxin and harnessing its therapeutic potential.
A key attribute of HNTX-IV is its preferential inhibition of specific NaV channel subtypes. It potently inhibits neuronal channels such as rNaV1.2, rNaV1.3, and hNaV1.7, while having significantly less effect on the skeletal muscle isoform rNaV1.4 and the cardiac isoform hNaV1.5. nih.gov The molecular basis for this selectivity is understood to stem from the toxin's interaction with neurotoxin receptor site 4, located on the extracellular S3-S4 linker of the channel's domain II voltage sensor. nih.gov
Research has shown that acidic residues in this linker are critical for toxin binding. Specifically, mutagenesis studies on hNaV1.7 identified residues E753, D816, and particularly E818 as essential for high-affinity interaction with HNTX-IV. nih.govmdpi.com The 130-fold decrease in toxin affinity upon mutating E818 to a neutral glutamine (E818Q) highlights its paramount importance. nih.gov The conservation of this acidic residue (Glu818) in HNTX-IV-sensitive channels (like rNaV1.2 and rNaV1.3) and its replacement by a neutral amino acid in resistant isoforms (rNaV1.4 and hNaV1.5) provides a compelling explanation for the observed selectivity profile. mdpi.com The toxin acts as a gating modifier, trapping the domain II voltage sensor in its resting (closed) configuration, thereby impeding channel activation. nih.gov
However, while these key interactions are known, a more granular, dynamic understanding of the binding event is still needed. Open questions include the precise contribution of each residue in the toxin's positively charged patch (Lys27, Arg29, His28, Lys32) to overcoming the energy barrier for binding to each specific NaV isoform. wikipedia.orgsmartox-biotech.com The subtle differences in the S3-S4 loop sequences across isoforms likely influence the precise orientation and stability of the toxin-channel complex. A detailed investigation using advanced computational modeling, molecular dynamics simulations, and high-resolution structural techniques (like cryo-electron microscopy) could fully elucidate the dynamic interplay of forces that dictates the nuanced isoform specificity of HNTX-IV.
Current research has established that HNTX-IV is highly selective for tetrodotoxin-sensitive (TTX-S) NaV channels. wikipedia.orgsmartox-biotech.com Studies have shown it has no effect on tetrodotoxin-resistant (TTX-R) NaV channels, voltage-gated calcium channels (VGCCs), or rectifier-delayed potassium channels at concentrations where it potently blocks its primary targets. wikipedia.orgsmartox-biotech.com This high degree of selectivity is promising for therapeutic development, as it suggests a lower likelihood of side effects common to less selective channel blockers.
However, the full spectrum of its potential off-target interactions at the molecular level has not been comprehensively explored. Most studies have focused on confirming its lack of activity on major ion channel families rather than performing broad, unbiased screening against a wider array of molecular targets, such as other receptor families or enzymes. The term "off-target" can extend beyond other ion channels, and subtle interactions with other neuronal or cellular components cannot be completely ruled out without more extensive investigation. Elucidating any such interactions, even weak ones, is crucial for a complete understanding of the toxin's biological effects and for predicting its behavior in a complex physiological system. Future research should involve comprehensive screening assays to build a more complete molecular interaction profile for HNTX-IV.
The existing structure-activity relationship data for HNTX-IV provides a solid foundation for the rational design of novel analogues with enhanced therapeutic properties. frontiersin.orgnih.gov The primary goal is to engineer variants with even greater selectivity and potency for specific therapeutic targets, particularly the hNaV1.7 channel, which is a well-validated target for the treatment of pain. nih.govnih.gov
Future development will likely focus on several strategies. One approach is the fine-tuning of the toxin's key binding residues (Lys27, Arg29, His28, and Lys32). nih.govsmartox-biotech.com Substituting these with non-natural amino acids could introduce novel interactions or improve existing ones, potentially increasing affinity for NaV1.7 while simultaneously decreasing it for other isoforms like NaV1.2 or NaV1.6. Another avenue involves modifying residues outside the primary binding face to improve pharmacological properties such as solubility, stability, or tissue distribution, without compromising on-target activity. The extensive research on engineering Huwentoxin-IV, which has led to analogues with significantly improved potency, demonstrates the feasibility and potential of this approach. frontiersin.org By combining insights from mutagenesis studies, computational docking, and a deeper understanding of the structural differences between NaV channel isoforms, it is possible to develop novel HNTX-IV analogues that are highly optimized for specific therapeutic applications, such as non-addictive analgesics. mdpi.comnih.gov
Q & A
What are the established heterologous expression systems for producing bioactive Hainantoxin-IV, and how do their yields compare?
Basic Research Question
this compound (HNTX-IV) is typically produced via heterologous expression in E. coli using fusion protein strategies. A validated method involves cloning the toxin gene into a pET vector with a Trx tag to enhance solubility, followed by nickel-affinity chromatography and enterokinase cleavage to isolate the active peptide . Yield optimization requires adjusting induction conditions (e.g., 0.5 mM IPTG at 16°C for 20 hours), achieving ~8 mg/L of purified toxin with confirmed bioactivity via electrophysiological assays . Alternative systems, such as yeast or insect cells, are less common due to lower yields and higher complexity.
Which electrophysiological protocols are recommended for assessing HNTX-IV's effects on sodium channel (Nav) subtypes?
Basic Research Question
Automated patch-clamp platforms (e.g., SyncroPatch 768PE) enable high-throughput screening of HNTX-IV across Nav subtypes (e.g., Nav1.2, Nav1.3, Nav1.7). Protocols involve:
- Steady-state activation/inactivation : Voltage steps from -120 mV to +30 mV, with toxin applied at 1–10 µM.
- Data analysis : Use software like Genedata Screener for automated curve fitting (Boltzmann equation) and quality control (e.g., seal resistance >100 MΩ) .
- Validation : Cross-check results with manual patch-clamp for low-throughput subtypes (e.g., Nav1.9) to ensure consistency .
How can researchers resolve discrepancies in reported binding affinities of HNTX-IV across different Nav subtypes?
Advanced Research Question
Conflicting affinity data (e.g., IC₅₀ variations for Nav1.7) often arise from methodological differences:
- Expression systems : HEK293 vs. Xenopus oocytes may alter channel post-translational modifications. Standardize using HEK293 cells with uniform transfection protocols .
- Toxin preparation : Verify purity (>95% via HPLC) and redox state (reduced vs. oxidized) via mass spectrometry .
- Orthogonal validation : Combine electrophysiology with fluorescence-based binding assays (e.g., TAMRA-labeled HNTX-IV) to confirm kinetic parameters .
- Meta-analysis : Compare results across studies (see Table 1) to identify trends linked to experimental variables .
What structural features of HNTX-IV are critical for its interaction with voltage-gated sodium channels?
Advanced Research Question
Key determinants include:
- Positively charged residues : Arg26 and Lys27 in the β-hairpin mediate electrostatic interactions with Nav channel voltage sensors (e.g., Domain II S3–S4) .
- Hydrophobic core : Stabilizes the inhibitor cystine knot (ICK) motif, essential for maintaining binding conformation .
- Mutagenesis strategies : Ala-scanning mutagenesis coupled with electrophysiology identifies residues critical for potency. For example, R26A reduces Nav1.7 affinity by >100-fold .
How can automated high-throughput electrophysiology platforms improve the characterization of HNTX-IV's subtype selectivity?
Advanced Research Question
Automated systems address scalability and reproducibility challenges:
- Workflow design : Parallel testing of 8–12 Nav subtypes under identical conditions (e.g., temperature, toxin concentration) minimizes inter-experiment variability .
- Data standardization : Normalize currents to control (toxin-free) runs and apply drift correction algorithms .
- Subtype-specific thresholds : Define selectivity ratios (e.g., IC₅₀ Nav1.7/Nav1.4) to quantify specificity. A ratio <0.1 indicates high selectivity .
Table 1: Key Studies on HNTX-IV Structure-Function Relationships
| Study Reference | Methodology | Key Findings | Evidence ID |
|---|---|---|---|
| Li et al. (2004) | Structure-activity analysis | Identified critical residues (Arg26, Lys27) for Nav channel interaction | |
| Xiao et al. (2011) | Electrophysiology/mutagenesis | Determined common molecular determinants for channel inhibition | |
| Liu et al. (2012) | Surface charge analysis | Demonstrated importance of positively charged patches in binding | |
| Minassian et al. (2013) | Cryo-EM/structural modeling | Mapped HNTX-IV binding to Nav channel Domain II | |
| Zhang et al. (heterologous expression) | E. coli expression optimization | Achieved ~8 mg/L yield with confirmed bioactivity |
How should researchers address conflicting reports on HNTX-IV's efficacy in neuronal vs. non-neuronal cell models?
Advanced Research Question
Discrepancies may stem from:
- Cell-specific factors : Endogenous β-subunits in neurons modulate Nav channel pharmacology. Use heterologous systems with defined β-subunit co-expression (e.g., β1 or β3) .
- Toxin stability : Neuronal cultures may degrade HNTX-IV faster; include protease inhibitors (e.g., PMSF) in assays .
- Cross-validation : Compare results across ≥3 independent labs using shared toxin batches and protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
